5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Overview
Description
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a chemical compound with the molecular formula C10H9F3N4O It is known for its unique structure, which includes a quinazoline core substituted with a trifluoroethoxy group and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine typically involves the reaction of 2,4-diaminoquinazoline with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution can produce a range of functionalized quinazoline derivatives.
Scientific Research Applications
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Quinazoline-2,4-diamine: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
5-Ethoxyquinazoline-2,4-diamine: Contains an ethoxy group instead of a trifluoroethoxy group, leading to variations in reactivity and application.
Uniqueness: The presence of the trifluoroethoxy group in 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine imparts unique properties such as increased lipophilicity and enhanced binding interactions
Properties
IUPAC Name |
5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIRUHXLWHGPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332732 | |
Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-82-6 | |
Record name | 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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